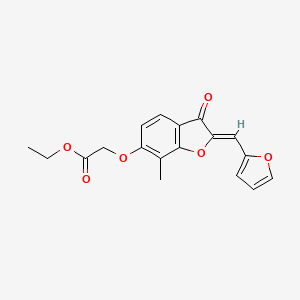

![molecular formula C12H11NO3 B2546298 (2E)-2-[(3-nitrophenyl)methylidene]cyclopentan-1-one CAS No. 507227-92-1](/img/structure/B2546298.png)

(2E)-2-[(3-nitrophenyl)methylidene]cyclopentan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

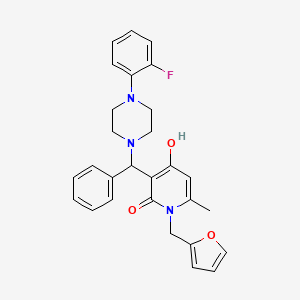

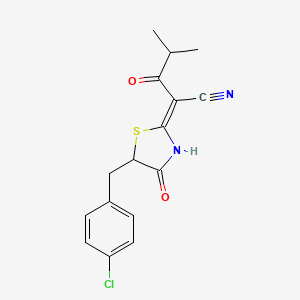

The compound (2E)-2-[(3-nitrophenyl)methylidene]cyclopentan-1-one is a derivative of cyclopentanone, which is a five-membered cyclic ketone. The structure of this compound includes a nitrophenyl group attached to the cyclopentanone ring through a methylene bridge. This type of compound is of interest in organic chemistry due to its potential applications in pharmaceuticals and materials science.

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of this compound, they do provide insight into related chemical structures and their synthesis. For example, the synthesis of cyclopentane-1,3-dione derivatives is explored as a novel isostere for the carboxylic acid functional group . This suggests that similar synthetic strategies could potentially be applied to the synthesis of this compound, with modifications to introduce the nitrophenyl group.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a cyclopentanone ring, which is a common motif in organic chemistry. The papers provided discuss the properties of cyclopentane-1,3-diones and the stereoselective synthesis of cyclopentane derivatives , indicating the importance of stereochemistry and electronic effects in such molecules. These factors would also be relevant to the molecular structure analysis of the compound .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing nitro group and the electron-donating methylene bridge. The papers do not directly address the reactivity of this specific compound, but the study of cyclopentane-1,3-diones and cyclopentane derivatives provides a foundation for understanding how such substituents can affect chemical reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its functional groups and molecular geometry. The presence of the nitro group would likely contribute to the compound's acidity, polarity, and potential for forming hydrogen bonds. The cyclopentanone ring could confer rigidity to the molecule, affecting its boiling point and solubility. The studies on cyclopentane-1,3-diones and cyclopentane derivatives suggest that such compounds can exhibit a range of properties, which would be relevant to the analysis of the compound's behavior in different environments.

Applications De Recherche Scientifique

Ethylene-Cyclopentane Copolymers

Research by Pragliola et al. (2013) focuses on ethylene-1,2-cyclopentane copolymers, obtained by copolymerization of ethylene and 1,3-butadiene. These copolymers, containing methylene-1,2-cyclopentane units, exhibit varied thermal properties and are compared with other ethylene copolymers. This study contributes to the understanding of the structural and thermal behavior of copolymers involving cyclopentane units (Pragliola et al., 2013).

Nitrocyclopentane Synthesis

Ghera et al. (1993) explored the synthesis of nitrocyclopentanes using a tandem [3+2]-annulation process. This method effectively produces nitro-substituted methylenecyclopentanes, highlighting a chemical pathway to derive nitrocyclopentane compounds, which may include derivatives of (2E)-2-[(3-nitrophenyl)methylidene]cyclopentan-1-one (Ghera, Yechezkel & Hassner, 1993).

Stereoselective Cyclopentane Syntheses

Krief et al. (1996) demonstrated the stereoselective synthesis of 2-ethyl-1-methyl-1-phenyl cyclopentane with high control over stereogenic centers. This research provides insights into the precise synthesis methods of cyclopentane derivatives, potentially applicable to this compound (Krief, Kenda, Maertens & Remacle, 1996).

H₂ Storage Material

Luo et al. (2013) studied 3-methyl-1,2-BN-cyclopentane for hydrogen storage applications. This research, focusing on the thermal stability and viscosity of cyclopentane derivatives, could have implications for the storage properties of similar compounds like this compound (Luo et al., 2013).

Fragrance Material Review

Scognamiglio et al. (2012) conducted a review of 3-methyl-2-(n-pentanyl)-2-cyclopenten-1-one, focusing on its use as a fragrance ingredient. While this specific compound is different from this compound, the review provides a broader understanding of the use of cyclopentanone derivatives in fragrance materials (Scognamiglio, Jones, Letizia & Api, 2012).

Synthesis of Chromanes

Korotaev et al. (2017) focused on synthesizing novel 2,3,4-trisubstituted chromanes using cyclopentane derivatives. This synthesis method, utilizing cyclopentane units, offers insights into the chemical manipulation of cyclopentanones, relevant to the synthesis of this compound (Korotaev, Kutyashev, Barkov & Sosnovskikh, 2017).

Arylidene Polymers

Research by Abd-Alla and El-Shahawy (1992) on arylidene polymers, specifically poly[2,5-bis(3-nitrobenzylidene)-cyclopentanone sulphide], provides insights into the polymerization of cyclopentanone derivatives. This study contributes to the understanding of the polymer chemistry of compounds similar to this compound (Abd-Alla & El-Shahawy, 1992).

Propriétés

IUPAC Name |

(2E)-2-[(3-nitrophenyl)methylidene]cyclopentan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c14-12-6-2-4-10(12)7-9-3-1-5-11(8-9)13(15)16/h1,3,5,7-8H,2,4,6H2/b10-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RILSEHNFNGMDTL-JXMROGBWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-furylmethyl)amino]-3-[N-(2-furylmethyl)carbamoyl]propanoic acid](/img/structure/B2546222.png)

![Ethyl 4-({[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B2546224.png)

![[1,1'-biphenyl]-4-yl(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2546226.png)

![methyl 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2546227.png)

![3-Bromo-6-chloro-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B2546234.png)